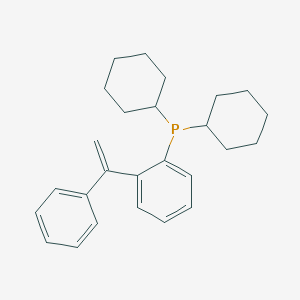

Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine

Description

Properties

Molecular Formula |

C26H33P |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

dicyclohexyl-[2-(1-phenylethenyl)phenyl]phosphane |

InChI |

InChI=1S/C26H33P/c1-21(22-13-5-2-6-14-22)25-19-11-12-20-26(25)27(23-15-7-3-8-16-23)24-17-9-4-10-18-24/h2,5-6,11-14,19-20,23-24H,1,3-4,7-10,15-18H2 |

InChI Key |

YYPUOXYVBWNLGO-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine undergoes various types of chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Substitution: The compound can participate in substitution reactions, where the phosphine group acts as a nucleophile.

Coupling Reactions: It can be used as a ligand in transition metal-catalyzed coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Coupling Reactions: Palladium or nickel catalysts are commonly employed in coupling reactions.

Major Products:

Oxidation: Phosphine oxides.

Substitution: Alkyl or acyl-substituted phosphines.

Coupling Reactions: Biaryl compounds and other coupled products.

Scientific Research Applications

Chemistry: Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine is widely used as a ligand in transition metal catalysis. Its ability to stabilize metal complexes makes it valuable in various catalytic processes, including cross-coupling reactions and hydrogenation .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a ligand in catalytic processes is particularly important for the production of complex organic molecules .

Mechanism of Action

The mechanism of action of dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine primarily involves its role as a ligand in metal-catalyzed reactions. The phosphine group coordinates with transition metal centers, forming stable complexes that facilitate various catalytic processes. The electronic and steric properties of the phosphine ligand influence the reactivity and selectivity of the metal catalyst .

Comparison with Similar Compounds

Structural and Electronic Variations

Below is a comparative analysis of key phosphine ligands structurally or functionally related to Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine:

Performance in Catalytic Reactions

| Reaction Type | Ligand | Yield/ee | Notes |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine | 92% yield | Superior to S-PHOS (78%) in aryl chloride coupling at 80°C |

| Asymmetric Hydrogenation | L1 (methoxynaphthyl analog) | 95% ee | Outperforms Josiphos ligands in pyrroloindoline synthesis |

| FLP-Mediated H₂ Activation | Dimesitylboryl derivative | No H₂ adduct | Stable in MeCN but inactive in H₂O; contrasts with B(C₆F₅)₃-based FLPs |

Biological Activity

Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine is a phosphine compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its effects on various cell lines, mechanisms of action, and relevant case studies.

Overview of Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine

Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine is a member of the phosphine family, characterized by its unique structure that includes a vinyl group attached to a phenyl ring. Phosphines are known for their versatility in organic synthesis and their applications in medicinal chemistry, particularly as ligands in catalysis and as potential therapeutic agents.

Biological Activity

Anticancer Properties

Recent studies have highlighted the anticancer potential of phosphine derivatives, including dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine. One notable study investigated the cytotoxic effects of various phosphine compounds on cancer cell lines, specifically focusing on their ability to inhibit cell viability and induce apoptosis.

Cell Viability Assays

In vitro assays were conducted using human cervical carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) cell lines. The results demonstrated that certain phosphine derivatives exhibited significant inhibition of cell viability, with IC50 values comparable to established chemotherapeutics such as cisplatin. For instance, compounds similar in structure to dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine showed IC50 values ranging from 4.6 µM to 10.5 µM across different cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 5 | HeLa | 6.4 |

| Compound 7 | Ishikawa | 10.5 |

Mechanisms of Action

The mechanisms underlying the anticancer activity of phosphine compounds include:

- Induction of Apoptosis : Phosphines can trigger apoptosis in cancer cells, characterized by increased levels of reactive oxygen species (ROS), which lead to DNA damage and subsequent cell cycle arrest .

- Cell Cycle Arrest : Studies indicated that certain phosphine derivatives caused significant cell cycle arrest in the S phase, reducing the number of cells in the G1 phase and increasing sub-G1 phase cells indicative of apoptosis .

- ROS Generation : The generation of ROS was found to be a critical factor in mediating the cytotoxic effects, leading to oxidative stress that disrupts cellular functions and promotes cell death .

Case Studies

Case Study 1: Phosphine Derivatives Against Cancer Cells

A study published in a peer-reviewed journal evaluated several phosphine derivatives for their antiproliferative activities against various human cancer cell lines. Among these, dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine was highlighted for its promising activity against HeLa cells. The study utilized flow cytometry to assess apoptosis and cell cycle dynamics, revealing that the compound effectively induced apoptosis through ROS-mediated pathways .

Case Study 2: Structure-Activity Relationship (SAR)

Research exploring the structure-activity relationships of phosphines indicated that modifications to the phosphine structure significantly influenced biological activity. The presence of bulky groups such as cyclohexyl moieties enhanced lipophilicity and cellular uptake, contributing to increased cytotoxicity against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.